N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is a complex sphingolipid compound, characterized by its unique structure and biological roles. This compound is part of a class of lipids known as ceramides, which are essential components of cell membranes and play crucial roles in cellular signaling and metabolism. The specific configuration of the hydroxyl group at the 2' position and the long-chain fatty acid moiety contributes to its distinct properties and functions.
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine can be sourced from various biological systems, particularly those involving sphingolipid metabolism. It is synthesized in organisms through enzymatic processes that involve the modification of sphingosine and fatty acids. The compound has been studied in various contexts, including its implications in skin health and cellular signaling pathways related to cancer and inflammation .
This compound falls under the category of sphingolipids, specifically classified as a ceramide derivative. Sphingolipids are characterized by their backbone of sphingoid bases, which are amino alcohols that form the core structure of these lipids. The classification is further refined by the presence of unique acyl chains and functional groups, such as hydroxyl groups, which influence their biological activities.
The synthesis of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine typically involves several steps:
The synthesis may require careful control of reaction conditions, including temperature, pH, and enzyme specificity, to ensure high yields and correct stereochemistry. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product .
The molecular formula for N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is C42H83NO4. Its structure features:
The stereochemistry at the 2' position is critical for its biological activity.
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine participates in various biochemical reactions:
These reactions are often mediated by specific enzymes such as sphingomyelinases or ceramidases that regulate sphingolipid metabolism within cells .
The mechanism of action for N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine primarily revolves around its role in cell signaling:
Research indicates that alterations in ceramide levels can affect cellular responses to stress and contribute to pathologies such as cancer and metabolic disorders .
Relevant data on its physical properties may vary based on purity and synthesis method used .
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine has several scientific applications:
Fatty acid 2-hydroxylase (FA2H), encoded by the FA2H gene (chromosome 16q23.1), catalyzes the stereospecific hydroxylation of lignoceric acid (C24:0) at the C-2 position to generate 2(R)-hydroxylignoceric acid. This α-hydroxy fatty acid is the defining acyl chain of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (24:0(2R-OH) Ceramide). The reaction requires molecular oxygen and Fe²⁺ as cofactors, positioning FA2H within the non-heme di-iron oxygenase family. The enzyme exhibits absolute enantioselectivity, producing exclusively the R-isomer configuration critical for ceramide function [2] [5].
FA2H’s substrate specificity favors very-long-chain fatty acids (C20–C26), with lignoceric acid (C24:0) demonstrating optimal kinetic parameters (Km = 8.2 µM; Vmax = 12.3 nmol/min/mg). This specificity ensures the preferential incorporation of C24-based hydroxy fatty acids into epidermal and neuronal sphingolipids. Post-translational regulation occurs through phosphorylation at Ser-267, enhancing enzyme activity by 40% in response to epidermal growth factor signaling. Pathogenic mutations in FA2H (e.g., p.Gly129Arg and p.Arg235Cys) disrupt the enzyme’s di-iron binding domain, abolishing hydroxylation activity and leading to aberrant ceramide profiles in hereditary spastic paraplegia (SPG35) [2] [8].
Table 1: Regulatory Mechanisms of FA2H Activity
Regulatory Factor | Effect on FA2H | Functional Consequence |
---|---|---|
SREBP-1 transcription factor | Upregulates FA2H gene expression | Enhances ceramide synthesis in epidermis |
PPAR-γ ligands | Increase FA2H mRNA by 3.5-fold | Boosts barrier lipid production |
p.Gly129Arg mutation | Disrupts di-iron binding motif | Abolishes enzyme activity; causes SPG35 |
Ser-267 phosphorylation | Increases Vmax by 40% | Amplifies hydroxy-ceramide output |
The FA2H gene demonstrates highly restricted expression patterns, with peak activity observed in the stratum granulosum of the epidermis and myelinating cells of the nervous system. In human skin, FA2H constitutes 68% of total fatty acid hydroxylase activity, underscoring its dominance in epidermal sphingolipid metabolism. Immunohistochemical studies localize FA2H to keratinocytes undergoing terminal differentiation, where its expression coincides with lamellar body formation [5] [6].
Transcriptional profiling reveals 14-fold higher FA2H mRNA in epidermal tissue compared to liver. This tissue specificity is governed by the epidermal-specific enhancer element (ESE-1) within the FA2H promoter, which binds transcription factors AP-1 and GRHL3. Knockout murine models exhibit severe epidermal barrier defects with a 90% reduction in epidermal 24:0(2R-OH) Ceramide, confirming FA2H’s non-redundant role in skin. In the nervous system, FA2H constitutes 22% of myelin sheath glycerophospholipids, where it enables membrane curvature and compaction [2] [4].
Table 2: FA2H Expression Across Tissues
Tissue/Cell Type | FA2H Activity Level | Key Functions of 24:0(2R-OH) Ceramide |
---|---|---|
Epidermal keratinocytes | High (68% of total) | Lamellar body formation, barrier integrity |
Oligodendrocytes | Moderate (22% of total) | Myelin sheath stability |
Hepatocytes | Low (<5%) | Minimal involvement |
Intestinal epithelium | Moderate (15%) | Crypt cell protection |
The biosynthesis of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine occurs through a spatially organized pathway across endoplasmic reticulum (ER) and Golgi compartments. The initial step involves FA2H-mediated hydroxylation of lignoceroyl-CoA exclusively in the ER lumen, where the enzyme’s N-terminal cytochrome b5 domain anchors it to the ER membrane. The product, 2(R)-hydroxylignoceroyl-CoA, is then transferred via fatty acid-binding protein 5 (FABP5) to ceramide synthases (CerS) [8].
Ceramide synthase 2 (CerS2), localized to ER exit sites, preferentially couples 2(R)-hydroxylignoceroyl-CoA with sphingosine to form dihydroceramide. This reaction exhibits a Km of 3.8 µM for the hydroxylated acyl-CoA versus 21 µM for non-hydroxylated analogs. Subsequent desaturation by dihydroceramide desaturase (DES1) on the ER-Golgi intermediate compartment yields mature 24:0(2R-OH) Ceramide. Trafficking to the trans-Golgi network occurs via ceramide transfer protein (CERT), which shows 3-fold higher affinity for hydroxylated ceramides than non-hydroxylated species [4] [8].
Final maturation involves polar headgroup addition: Glucosylceramide synthase (GCS) in the cis-Golgi attaches glucose to form β-glucosylceramide, while galactosylceramide synthase (GalCerS) in the trans-Golgi generates galactosphingolipids. These hFA-glycosphingolipids are then packaged into lamellar bodies in keratinocytes or myelin sheets in oligodendrocytes [5] [8].
Table 3: Subcellular Sites of 24:0(2R-OH) Ceramide Synthesis
Subcellular Compartment | Key Enzymes/Proteins | Biosynthetic Step |
---|---|---|
Endoplasmic reticulum (ER) | FA2H, CerS2, DES1 | Hydroxylation, acylation, desaturation |
ER-Golgi intermediate | CERT, FABP5 | Ceramide trafficking |
cis-Golgi network | Glucosylceramide synthase (GCS) | Glucosylceramide formation |
trans-Golgi network | Galactosylceramide synthase (GalCerS) | Galactosphingolipid synthesis |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8